molecular formula C7H13NS B2392449 (S)-2-(sec-butyl)-4,5-dihydrothiazole CAS No. 250359-27-4

(S)-2-(sec-butyl)-4,5-dihydrothiazole

Cat. No.: B2392449
CAS No.: 250359-27-4
M. Wt: 143.25
InChI Key: SAWWKXMIPYUIBW-LURJTMIESA-N
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Description

(S)-2-(sec-butyl)-4,5-dihydrothiazole is a heterocyclic organic compound that features a thiazole ring Thiazoles are known for their presence in various natural products and pharmaceuticals, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(sec-butyl)-4,5-dihydrothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an α-haloketone with a thiourea derivative. The reaction is usually carried out in a polar solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemical reactions but optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(sec-butyl)-4,5-dihydrothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the nitrogen and sulfur in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding thiazolidines.

    Substitution: Various substituted thiazoles depending on the substituent used.

Scientific Research Applications

(S)-2-(sec-butyl)-4,5-dihydrothiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (S)-2-(sec-butyl)-4,5-dihydrothiazole exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-oxazole: Similar structure but with an oxygen atom replacing the sulfur.

    2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-imidazole: Contains a nitrogen atom in place of the sulfur.

Uniqueness

(S)-2-(sec-butyl)-4,5-dihydrothiazole is unique due to the presence of the sulfur atom in the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to its oxygen and nitrogen analogs .

Biological Activity

(S)-2-(sec-butyl)-4,5-dihydrothiazole, commonly referred to as SBT, is a chiral thiazoline compound notable for its biological activity, particularly as a volatile pheromone in rodents. This article explores its biological activity, mechanisms of action, and implications for behavior and physiology in animal models.

Chemical Structure and Properties

  • Molecular Formula: C7_7H13_{13}NS
  • Structure: Contains a five-membered ring with sulfur and nitrogen atoms, characteristic of thiazole compounds.

Role as a Pheromone

SBT is primarily recognized for its function as a pheromone in male rodents, particularly mice. It plays a significant role in:

  • Aggression Promotion: SBT promotes aggressive behavior among male mice, which is crucial for establishing dominance and territory.
  • Estrus Synchronization: It induces synchronized estrus in female mice, facilitating reproductive success.

SBT binds to major urinary proteins (MUPs) in the urine of rodents. This binding is essential for:

  • Transport and Stability: MUPs protect SBT from degradation in aqueous environments and facilitate its slow release, prolonging its biological effects.
  • Physiological Responses: Upon binding to specific chemosensory receptors in the vomeronasal organ, SBT triggers the release of luteinizing hormone (LH), influencing reproductive cycles in females .

Binding Dynamics

Studies have demonstrated that SBT binds within the barrel-shaped active site of MUP-I. Key interactions include:

  • Hydrogen Bonds: SBT forms hydrogen bonds with water molecules and amino acid residues such as Phe56, Leu58, and Thr39.
  • Van der Waals Forces: Interactions with residues like Ala121 and Leu123 contribute to the stability of the protein-ligand complex .

Case Studies

  • Cross-Generational Effects:
    A study highlighted the impact of SBT on mammary gland development in female mice. Females exposed to SBT exhibited larger mammary glands, suggesting enhanced lactation capacity. Offspring nursed by these females showed improved cognitive function measured through spatial learning tests .
  • Behavioral Studies:
    Research indicated that exposure to SBT altered maternal behavior, leading to increased nursing time and better cognitive outcomes for offspring. This suggests that pheromonal exposure can have lasting effects on both maternal physiology and offspring development .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsUnique Features
2-ButylthiazoleContains a primary butyl groupDifferent reactivity profile due to primary substitution
2-MethylthiazoleContains a methyl group insteadSmaller size may influence volatility and binding
4,5-DihydrothiazoleLacks any butyl substitutionServes as a simpler analogue without unique properties

This compound's secondary butyl group significantly affects its reactivity and interaction with biological targets compared to these similar compounds.

Therapeutic Potential

Research into SBT's ability to modulate protein functions suggests potential therapeutic applications in various domains:

  • Cancer Research: Investigations into SBT-conjugated nanoparticles show promise in targeting specific proteins associated with cancer progression.
  • Neurodevelopmental Impacts: The influence of SBT on brain development markers indicates potential implications for understanding neurodevelopmental disorders .

Properties

IUPAC Name

2-[(2S)-butan-2-yl]-4,5-dihydro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h6H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWWKXMIPYUIBW-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the biological significance of 2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-thiazole (SBT)?

A: 2-[(1S)-1-Methylpropyl]-4,5-dihydro-1,3-thiazole, commonly known as (S)-2-sec-butyl-4,5-dihydrothiazole (SBT), is a vital pheromone component found in the urine of male house mice (Mus musculus). [, , ] It plays a crucial role in chemical communication, particularly in sexual signaling and mate recognition.

Q2: How does SBT influence female mice?

A: Research indicates that SBT, along with other male mouse urinary pheromones like (1R, 5S, 7R)-3,4-dehydro-exo-brevicomin (DHB) and 6-hydroxy-6-methyl-3-heptanone (HMH), can accelerate puberty onset in prepubertal female mice. [] Furthermore, peripubertal exposure to a mixture of these compounds can induce a preference for male odors in adulthood, highlighting the significant impact of these pheromones on female reproductive behavior. []

Q3: How does the genetic background of mice affect the presence of SBT?

A: Studies have shown that the relative abundance of SBT in mouse urine can vary depending on the genetic strain. [] Specifically, ICR and KM strains, which are genetically closer, exhibited more similarity in SBT levels compared to the C57BL/6 strain. [] This suggests a potential role of SBT in conveying information about genetic background.

Q4: Are there synthetic routes available for SBT?

A: Yes, asymmetric synthesis methods have been developed to produce enantiomerically pure (S)-2-sec-butyl-4,5-dihydrothiazole. [] This is crucial as the biological activity of pheromones can be highly stereospecific.

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